molecular formula C11H16N4 B14329689 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine CAS No. 111159-74-1

2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine

Cat. No.: B14329689
CAS No.: 111159-74-1
M. Wt: 204.27 g/mol
InChI Key: JHDXPUONBYVWMB-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes a dimethylphenyl group attached to an ethylideneamino moiety, further linked to a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphenyl group and ethylideneamino linkage differentiate it from other guanidines, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

111159-74-1

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenyl)ethylideneamino]guanidine

InChI

InChI=1S/C11H16N4/c1-7-5-4-6-8(2)10(7)9(3)14-15-11(12)13/h4-6H,1-3H3,(H4,12,13,15)

InChI Key

JHDXPUONBYVWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=NN=C(N)N)C

Origin of Product

United States

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